molecular formula C8H12O3S B14412978 Methyl 3-methyl-4-oxothiane-3-carboxylate CAS No. 86012-74-0

Methyl 3-methyl-4-oxothiane-3-carboxylate

Cat. No.: B14412978
CAS No.: 86012-74-0
M. Wt: 188.25 g/mol
InChI Key: XBTXUZBFDFXDGA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxothiane-3-carboxylate is an organic compound with a unique structure that includes a thiane ring, which is a six-membered ring containing one sulfur atom. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4-oxothiane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with a suitable electrophile to form the thiane ring. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxothiane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-oxothiane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-oxothiane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxothiane-3-carboxylate: Similar structure but lacks the methyl group at the 3-position.

    Methyl 3-methyl-4-oxothiane-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.

Uniqueness

Methyl 3-methyl-4-oxothiane-3-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

86012-74-0

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

methyl 3-methyl-4-oxothiane-3-carboxylate

InChI

InChI=1S/C8H12O3S/c1-8(7(10)11-2)5-12-4-3-6(8)9/h3-5H2,1-2H3

InChI Key

XBTXUZBFDFXDGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCCC1=O)C(=O)OC

Origin of Product

United States

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